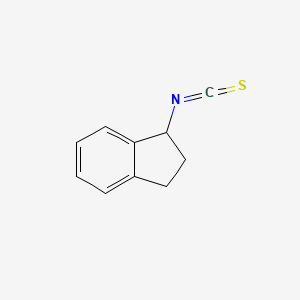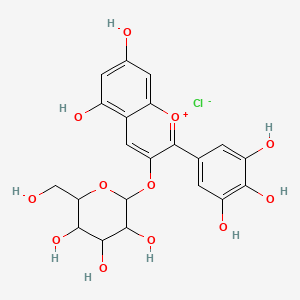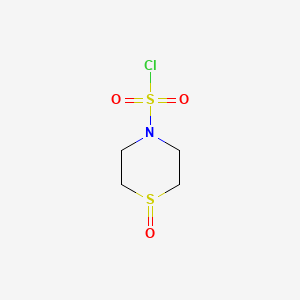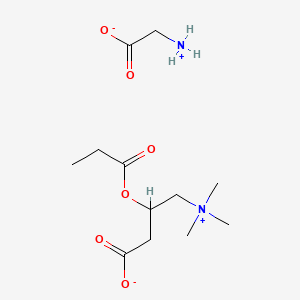![molecular formula C13H8Cl2I3NO5 B12092392 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride CAS No. 60166-91-8](/img/structure/B12092392.png)
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is a complex organic compound primarily used as an intermediate in the synthesis of Iopamidol, a nonionic radiocontrast medium. This compound is significant in medical imaging, particularly in enhancing the visibility of internal structures in radiographic procedures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride involves multiple steps:
Iodination: The initial step involves the iodination of a benzene ring to introduce iodine atoms at specific positions.
Acylation: The iodinated benzene undergoes acylation to introduce acyl groups, forming a triiodo-benzene derivative.
Amidation: The acylated compound is then reacted with an amino acid derivative, specifically (2S)-2-(Acetyloxy)-1-oxopropylamine, to form the desired amide linkage.
Chlorination: Finally, the compound undergoes chlorination to introduce dichloride groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process and minimize impurities.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The dichloride groups are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to replace chlorine atoms.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of more complex molecules, particularly in the development of radiocontrast agents.
Biology
In biological research, it serves as a tool for studying the interactions of radiocontrast agents with biological tissues and their pharmacokinetics.
Medicine
The primary application in medicine is its role in the synthesis of Iopamidol, which is used in diagnostic imaging to enhance the contrast of internal body structures.
Industry
In the industrial sector, this compound is used in the large-scale production of radiocontrast agents, ensuring the availability of high-quality diagnostic tools.
作用機序
The compound exerts its effects primarily through its role as an intermediate in the synthesis of Iopamidol. Iopamidol works by absorbing X-rays, thereby enhancing the contrast of internal structures in radiographic images. The molecular targets include various tissues and organs, where it temporarily accumulates, allowing for detailed imaging.
類似化合物との比較
Similar Compounds
Iopromide: Another nonionic radiocontrast agent with similar applications.
Iohexol: Used in diagnostic imaging with a similar mechanism of action.
Iodixanol: A nonionic, dimeric radiocontrast agent with unique properties.
Uniqueness
5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride is unique due to its specific structure, which allows for the efficient synthesis of Iopamidol. Its dichloride groups and triiodo-benzene core are crucial for its function as an intermediate, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
60166-91-8 |
|---|---|
分子式 |
C13H8Cl2I3NO5 |
分子量 |
709.82 g/mol |
IUPAC名 |
[(2S)-1-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C13H8Cl2I3NO5/c1-3(24-4(2)20)13(23)19-10-8(17)5(11(14)21)7(16)6(9(10)18)12(15)22/h3H,1-2H3,(H,19,23)/t3-/m0/s1 |
InChIキー |
GMPOMLNJZPYPGR-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C |
正規SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)







![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)

